molecular formula C22H18FN3O2 B2661441 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide CAS No. 850930-97-1

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide

Cat. No.: B2661441
CAS No.: 850930-97-1
M. Wt: 375.403
InChI Key: ZDTPNDSGJFWVAU-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the biological context, but it often involves inhibition of key enzymes or signaling pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine
  • Imidazo[1,2-a]pyrimidines
  • Indole derivatives

Uniqueness

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the fluorophenyl and methoxybenzamide groups enhances its binding affinity and selectivity towards certain biological targets, making it a valuable compound for drug development .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c1-14-11-12-26-19(13-14)24-20(15-3-7-17(23)8-4-15)21(26)25-22(27)16-5-9-18(28-2)10-6-16/h3-13H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTPNDSGJFWVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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